molecular formula C12H11NO B2532976 2-Methyl-4-(pyridin-3-yl)phenol CAS No. 1214346-93-6

2-Methyl-4-(pyridin-3-yl)phenol

Cat. No.: B2532976
CAS No.: 1214346-93-6
M. Wt: 185.226
InChI Key: LQUMUKAFOCBTCT-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-yl)phenol (CAS 1214346-93-6) is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the metabotropic glutamate receptor subtype 5 (mGluR5) . The mGluR5 receptor is a key target in the central nervous system, implicated in various disorders such as anxiety, depression, neuropathic pain, addiction, and fragile X syndrome . As a research chemical, this compound serves as a valuable building block or intermediate in the synthesis and exploration of novel mGluR5 antagonists. The development of such antagonists is crucial for elucidating the role of mGluR5 in CNS disorders and for advancing potential therapeutic agents . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-pyridin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-7-10(4-5-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMUKAFOCBTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 Pyridin 3 Yl Phenol and Analogs

Strategies for Phenolic Pyridine (B92270) Core Synthesis

The construction of the core phenol-pyridine structure can be achieved through various synthetic strategies, each with its own set of advantages and limitations.

Condensation Reactions in Phenol-Pyridine Scaffold Formation

Condensation reactions, while fundamental in organic synthesis, are not the most direct route to 2-Methyl-4-(pyridin-3-yl)phenol. However, they are crucial in the synthesis of certain precursors and in broader approaches to pyridine ring formation. For instance, the reaction of 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one with 4-dodecyloxybenzoic acid via Steglich esterification highlights a condensation reaction involving a phenol-pyridine scaffold, though it doesn't form the core C-C bond between the rings semanticscholar.org. The formation of a Schiff base from 2-amino-5-chloropyridine and 2-hydroxy benzaldehyde is another example of a condensation reaction that brings together a pyridine and a phenol (B47542) derivative, which can then undergo further transformations iucr.org.

Palladium-Catalyzed Coupling Reactions: Suzuki-Miyaura, Negishi, Stille, and Hiyama Couplings

Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for the synthesis of biaryl compounds, including the phenol-pyridine scaffold of this compound. These reactions offer a direct and versatile approach to forming the C-C bond between the two aromatic rings.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 3-pyridylboronic acid with a 4-halo-2-methylphenol derivative (such as 4-bromo-2-methylphenol) or the coupling of (3-methoxy-4-methylphenyl)boronic acid with a 3-halopyridine, followed by demethylation lanl.govlibretexts.org. The reaction is known for its mild conditions and tolerance of a wide range of functional groups wikipedia.orgorganic-chemistry.org.

The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound. This method is also highly effective for the formation of C-C bonds and can be applied to the synthesis of pyridinyl-phenols nih.govwikipedia.orgorganic-chemistry.org. A plausible route would involve the reaction of a 3-pyridylzinc halide with a 4-halo-2-methylphenol nih.govnih.gov.

The Stille coupling employs an organotin reagent and offers another powerful tool for the synthesis of such biaryl compounds wikipedia.org. The synthesis could proceed via the reaction of a 3-(trialkylstannyl)pyridine with a 4-halo-2-methylphenol researchgate.net.

The Hiyama coupling involves the use of an organosilicon compound and is another valuable method in the synthetic chemist's toolbox for C-C bond formation .

The choice of a specific palladium-catalyzed coupling reaction often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

Multi-component Reactions and Solvent-Free Methods

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more reactants. While not directly reported for the synthesis of this compound, MCRs are used to generate substituted pyridine rings which could potentially be adapted. For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives chim.it.

Solvent-free methods are gaining attention due to their environmental benefits. A simple and efficient one-pot, three-component, solvent-free method for the synthesis of N-heteroaryl-arylmethyl phenols has been reported, which involves the reaction of aromatic aldehydes, heteroaryl amines, and phenols researchgate.net. Microwave-assisted, solvent- and catalyst-free synthesis of hydroxylated trisubstituted pyridines has also been demonstrated, showcasing a green chemistry approach to similar scaffolds rsc.org.

Precursors and Reagents Utilized in Synthesis

The synthesis of this compound via palladium-catalyzed cross-coupling reactions relies on the appropriate selection of precursors. The following table outlines the key reactants for the most probable synthetic routes.

Coupling ReactionPyridine PrecursorPhenol PrecursorCatalyst/Reagents
Suzuki-Miyaura 3-Pyridylboronic acid4-Bromo-2-methylphenolPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)
3-Bromopyridine(4-Hydroxy-3-methylphenyl)boronic acidPd catalyst, Base
Negishi 3-Pyridylzinc halide4-Bromo-2-methylphenolPd or Ni catalyst (e.g., Pd(PPh₃)₄)
3-Bromopyridine(4-Hydroxy-3-methylphenyl)zinc halidePd or Ni catalyst
Stille 3-(Tributylstannyl)pyridine4-Iodo-2-methylphenolPd catalyst (e.g., Pd(PPh₃)₄)
3-Iodopyridine4-(Tributylstannyl)-2-methylphenolPd catalyst
Hiyama 3-Pyridyltrimethoxysilane4-Bromo-2-methylphenolPd catalyst, Fluoride source (e.g., TBAF)
3-Bromopyridine(4-Hydroxy-3-methylphenyl)trimethoxysilanePd catalyst, Fluoride source

Mechanistic Investigations of Synthesis Pathways

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established and proceeds through a catalytic cycle involving three main steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromo-2-methylphenol), forming a Pd(II) intermediate.

Transmetalation : The organoboron reagent (e.g., 3-pyridylboronic acid) is activated by a base to form a boronate species. This species then transfers the pyridine group to the Pd(II) complex, displacing the halide.

Reductive Elimination : The two organic groups (the phenol and pyridine moieties) on the palladium center are eliminated to form the final product, this compound, and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the reaction can be influenced by the choice of ligands on the palladium catalyst, the base, and the solvent libretexts.orgmdpi.com. For pyridine-containing substrates, the nitrogen atom can sometimes coordinate to the palladium center, which may affect the catalytic activity mdpi.com.

Spectroscopic Characterization of 2 Methyl 4 Pyridin 3 Yl Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering profound insights into the molecular framework of 2-Methyl-4-(pyridin-3-yl)phenol. researchgate.netunimelb.edu.au Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise arrangement of atoms and their electronic environments can be determined. researchgate.net

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For phenols, the hydroxyl (-OH) proton signal typically appears in the 4–7 ppm range, while aromatic protons are found between 7–8 ppm. libretexts.org In the case of this compound and its derivatives, the chemical shifts of the protons are influenced by the electronic effects of the methyl, hydroxyl, and pyridinyl substituents on the phenolic ring. The use of deuterated solvents like CDCl₃ is common for sample preparation. docbrown.info

Specific ¹H NMR data for related structures provides a reference for the expected chemical shifts. For instance, in a derivative, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, the pyridinyl protons appear at δ = 8.38 (d, J = 5.1 Hz, 1 H) and 6.89 (d, J = 5.1 Hz, 1 H) ppm. rsc.org Another related compound, (4-amino-pyridin-3-yl)-methanol, shows pyridinyl proton signals at δ 8.1, 7.8, and 6.8 ppm. For 3-methyl-4-propan-2-ylphenol, the proton signals are observed at δ 6.91 (d, 1H), 6.65 (dd, 1H), 6.57 (d, 1H), 4.43 (s, 1H), 3.12 (m, 1H), 2.19 (s, 3H), and 1.18 (d, 6H) ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds

Compound Proton Chemical Shift (δ, ppm)
4-(cyclopropylethynyl)-2-(methylthio)pyridine rsc.org Pyridinyl H 8.38 (d, J = 5.1 Hz)
Pyridinyl H 6.89 (d, J = 5.1 Hz)
(4-amino-pyridin-3-yl)-methanol Pyridinyl H 8.1, 7.8, 6.8
3-methyl-4-propan-2-ylphenol Aromatic H 6.91 (d)
Aromatic H 6.65 (dd)
Aromatic H 6.57 (d)
OH 4.43 (s)
CH 3.12 (m)
CH₃ 2.19 (s)
CH₃ (isopropyl) 1.18 (d)

Carbon-13 (¹³C) NMR

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For phenols, the carbon atom attached to the hydroxyl group is typically shifted downfield to around 155 ppm due to the oxygen's electronegativity. libretexts.org The other aromatic carbons in a phenol (B47542) ring generally appear between 125-150 ppm. libretexts.org The presence of different functional groups in derivatives of this compound will cause predictable shifts in the ¹³C NMR spectrum. For example, in 2-methylpropene, the three distinct carbon environments result in three separate signals in the ¹³C NMR spectrum. docbrown.info

For a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, the ¹³C NMR signals are observed at δ = 172.6, 156.4, 151.0, 118.0, 99.7, 74.0, 13.8, and 8.9 ppm. rsc.org In another example, 3-methyl-4-propan-2-ylphenol, the carbon signals are found at δ 152.0, 134.8, 129.1, 124.0, 121.2, 114.9, 33.1, 22.8, and 15.6 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds

Compound Carbon Chemical Shift (δ, ppm)
4-(cyclopropylethynyl)-2-(methylthio)pyridine rsc.org Pyridinyl C 172.6, 156.4, 151.0, 118.0
Alkyne C 99.7, 74.0
Other C 13.8, 8.9
3-methyl-4-propan-2-ylphenol Aromatic C-O 152.0
Aromatic C 134.8, 129.1, 124.0, 121.2, 114.9
Isopropyl CH 33.1
Isopropyl CH₃ 22.8
Methyl C 15.6

Advanced Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY)

To further elucidate complex structures, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed. numberanalytics.comnumberanalytics.com COSY experiments identify protons that are coupled to each other, typically within three bonds, helping to establish the connectivity of proton networks within the molecule. numberanalytics.com TOCSY provides correlations between all protons within a spin system, not just those directly coupled. These techniques are invaluable for assigning the often-congested aromatic proton signals in compounds like this compound and its derivatives. acs.org For instance, the interpretation of ¹H-¹H COSY spectra can reveal proton connectivities that are crucial for confirming the substitution pattern on the aromatic rings. ipb.pt

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In alcohols and phenols, a prominent and broad absorption band is observed in the region of 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration. libretexts.org The broadness of this peak is due to hydrogen bonding. Additionally, a strong C-O stretching absorption appears around 1000-1200 cm⁻¹. For derivatives of this compound, characteristic absorptions for the aromatic rings (C=C stretching) will be observed in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for the methyl group and aromatic rings will appear around 2850-3100 cm⁻¹.

For a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, IR absorption bands are noted at 2224, 1554, 1524, 1416, 1339, 1322, 1202, and 864 cm⁻¹. rsc.org Another example, 3-methyl-4-propan-2-ylphenol, shows a broad O-H stretch around 3350 cm⁻¹ and C-H stretches just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Phenolic Compounds

Functional Group Vibration Typical Frequency (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200-3600 (broad)
Aromatic Ring C-H Stretch 3000-3100
C=C Stretch 1450-1600
Alkyl Group C-H Stretch 2850-2960
Phenolic C-O C-O Stretch 1000-1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenol itself exhibits a UV absorption maximum (λmax) at approximately 275 nm. docbrown.info The substitution on the phenolic ring in this compound, particularly the conjugated pyridinyl group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The electronic absorption spectra of related N-aryl-2-pyridone-fused porphyrins show Soret bands between 408 and 484 nm and Q-bands between 592 and 684 nm. acs.org For a furopyridine derivative, absorption bands are observed in the 250 to 390 nm range, attributed to π → π* and n → π* transitions. researchgate.net The specific λmax values for this compound are crucial for understanding its electronic structure and for quantitative analysis. acs.orgbiosynth.com

Table 4: UV-Vis Absorption Maxima for Phenol and a Related Compound

Compound Solvent λmax (nm)
Phenol docbrown.info Not specified 275
3-Nitrophenol docbrown.info Not specified 275, 340

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Phenols typically exhibit a strong molecular ion peak. libretexts.org Common fragmentation patterns for phenols include the loss of a CO molecule (M-28) and a formyl radical (HCO·, M-29). libretexts.org For o-cresol (B1677501) (2-methylphenol), a related structure, the molecular weight is 108.14 g/mol . nist.gov The fragmentation pattern of this compound will be influenced by the stability of the resulting fragments, with cleavage often occurring at the bonds adjacent to the aromatic rings and the heteroatom. The predicted m/z for the [M+H]⁺ adduct of a similar compound, 2-methyl-4-(pyridin-2-yl)phenol (B2400657), is 186.09134. uni.lu

Table 5: Predicted Mass-to-Charge Ratios for 2-methyl-4-(pyridin-2-yl)phenol Adducts

Adduct m/z
[M+H]⁺ 186.09134
[M+Na]⁺ 208.07328
[M-H]⁻ 184.07678
[M+NH₄]⁺ 203.11788
[M+K]⁺ 224.04722

Data for the 2-pyridyl isomer. uni.lu

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (primarily carbon, hydrogen, and nitrogen) of a compound. This method provides the percentage of each element by weight, which can be compared with the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a newly synthesized compound.

For the parent compound, this compound, the molecular formula is C₁₂H₁₁NO. The theoretical elemental composition has been calculated and is presented in the table below.

Table 1: Calculated Elemental Composition of this compound This table is interactive. Click on the headers to sort the data.

Element Symbol Atomic Mass ( g/mol ) Moles in Compound Mass in Compound (g) Percentage (%)
Carbon C 12.011 12 144.132 77.81
Hydrogen H 1.008 11 11.088 5.99
Nitrogen N 14.007 1 14.007 7.56
Oxygen O 15.999 1 15.999 8.64

| Total | | | | 185.226 | 100.00 |

In the synthesis of derivatives of this compound, elemental analysis is routinely employed to confirm the successful incorporation of various functional groups and to establish the empirical formula of the new molecules. Research on related pyridine-substituted phenolic compounds and other heterocyclic structures frequently reports that the experimentally determined values for carbon, hydrogen, and nitrogen are in close agreement with the calculated theoretical values, typically within a margin of ±0.4%. This concurrence provides strong evidence for the proposed chemical structure.

Structural Elucidation and Intermolecular Interactions of 2 Methyl 4 Pyridin 3 Yl Phenol and Analogs

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline solid. nih.gov This method has been instrumental in determining the crystal data, space group, and conformational details of 2-Methyl-4-(pyridin-3-yl)phenol and its analogs.

Crystal Data and Space Group Determination

The crystallographic data for analogs of this compound, such as 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, show that this compound crystallizes in the monoclinic system with the space group P21/c. researchgate.netresearchgate.net This space group is common for organic molecules. For instance, 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol also crystallizes in the monoclinic P21/c space group. nih.gov Similarly, 2-[(5-Chloropyridin-2-ylimino)methyl]phenol adopts a monoclinic crystal system with the space group P21/n. iucr.org In another example, the tetrafluoroborate (B81430) salt of a copper(I) complex with a tris(pyrazol-1-yl)methane (B1237147) ligand crystallizes in the monoclinic P21/c space group. mdpi.com

Table 1: Crystal Data for Selected Analogs

Compound Crystal System Space Group Reference
2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol Monoclinic P21/c researchgate.netresearchgate.net
4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol Monoclinic P21/c nih.gov
2-[(5-Chloropyridin-2-ylimino)methyl]phenol Monoclinic P21/n iucr.org
[Cu(CHpz3)(PPh3)][BF4] Monoclinic P21/c mdpi.com

Molecular Conformations and Dihedral Angles

The conformation of molecules in the crystalline state is defined by the torsion or dihedral angles between different planes within the molecule. For 2-[(Pyridin-3-yl-amino)-methyl]phenol, the aromatic rings at either end of the -CH2-NH- linker are twisted by a significant dihedral angle of 68.79(7)°. nih.gov In the case of 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 71.7(1)°. nih.gov A nearly planar conformation is observed in 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, where the dihedral angle between the two aromatic rings is only 1.78(4)°. iucr.org The conformational preferences of molecules can be influenced by steric effects, as seen in the skewed population of torsion angles in substituted butenes. acs.org

Supramolecular Architecture and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role in the formation of predictable and stable supramolecular architectures. rsc.org These interactions can be either within a single molecule (intramolecular) or between different molecules (intermolecular).

Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds are a key feature in many phenol-pyridine derivatives, often leading to the formation of stable six-membered rings. In 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, an intramolecular O—H⋯N hydrogen bond is present, creating an S(6) ring motif. iucr.org A similar intramolecular O—H···N hydrogen bond is observed in the Schiff base 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, which results in a nearly planar six-membered ring. nih.gov

Intermolecular Hydrogen Bonds

Intermolecular hydrogen bonds are crucial in building extended networks in the solid state. In the crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, molecules form cyclic dimers through intermolecular N–H···O hydrogen bonds. researchgate.net For 2-[(Pyridin-3-yl-amino)-methyl]phenol, the hydroxyl group acts as a hydrogen-bond donor to the pyridine nitrogen of an adjacent molecule, forming a chain, and as an acceptor from the amino group of another molecule, leading to a layered structure. nih.gov The formation of dimers, chains, sheets, and even 3D networks through various hydrogen bonding patterns is a common theme in the crystal engineering of related compounds. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

For various organic compounds, Hirshfeld analysis reveals the dominance of certain types of contacts. For example, in the crystal packing of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, H···H (67.9%), C···H (13.7%), and O···H (7.3%) interactions are the major contributors. nih.gov In another case, the analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine shows that H···H (50.4%) and C···H/H···C (37.9%) contacts are the most significant. nih.gov These analyses highlight that van der Waals forces and specific hydrogen bonds are the primary drivers in the assembly of the crystal structures. gazi.edu.trnih.gov

Pi-Pi Stacking Interactions in Solid State Structures

In the solid-state, the crystal packing of this compound and its analogs is significantly influenced by π-π stacking interactions. These non-covalent interactions, occurring between the aromatic rings of adjacent molecules, play a crucial role in the formation of supramolecular architectures. The geometry and strength of these interactions are dictated by factors such as the relative orientation of the aromatic systems and the nature of substituents.

Detailed crystallographic studies on analogous compounds provide valuable insights into the nature of π-π stacking. For instance, in the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, molecules are organized in a columnar fashion, where π-π interactions between the aromatic systems of neighboring molecules contribute to the stability of the crystal lattice. redalyc.org The interplanar distance for these interactions has been measured at 3.52(3) Å. redalyc.org This distance is well within the typical range for significant π-π stacking.

Similarly, a study on 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol reveals the presence of intermolecular π-π interactions between the six-membered rings of adjacent molecules, which are stacked in columns along the c-axis. nih.govresearchgate.net The shortest centroid-centroid distance observed in this structure is 3.707 (2) Å. nih.govresearchgate.net In another related structure, that of a 2-N-phenylamino-methyl-nitro-pyridine isomer, an alternating arrangement of pyridine and benzene rings is observed within a stacked structure, with a centroid-centroid distance of approximately 3.670 Å. nih.gov

These findings from analogous structures suggest that the aromatic rings of this compound are likely to engage in similar parallel-displaced or offset π-π stacking arrangements. Theoretical studies on pyridine-containing systems have shown that antiparallel-displaced geometries are often the most stable, emphasizing the importance of including electron correlation in calculations to accurately model these stacking interactions. researchgate.net The preference for displaced stacking over a face-to-face arrangement is a common feature in aromatic systems and is attributed to a balance between attractive dispersion forces and repulsive electrostatic and Pauli forces. chemrxiv.org

The presence of substituents on the aromatic rings can further modulate the strength and geometry of these interactions. For example, research on substituted triptycene (B166850) systems has demonstrated that the relative position of a methyl group can significantly influence the strength of π-π stacking interactions. researchgate.net While specific experimental data for this compound is not available, the established principles of π-π stacking and the data from closely related analogs strongly support the importance of these interactions in its solid-state structure.

Table of Pi-Pi Stacking Interaction Data in Analogs

CompoundInteraction TypeCentroid-Centroid Distance (Å)Interplanar Distance (Å)
4-([2,2':6',2''-terpyridin]-4'-yl)phenolπ-π interactions between molecules in a staple-3.52(3)
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenolIntermolecular π-π interactions between six-membered rings3.707 (2)-
2-N-Phenylamino-methyl-nitro-pyridine Isomerπ-π interaction between pyridine and phenyl rings~3.670-

Chemical Reactivity and Derivatization Strategies for 2 Methyl 4 Pyridin 3 Yl Phenol

General Derivatization Principles for Phenols and Amines

Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are better suited for a specific analytical method. youtube.com This is often done to increase volatility for gas chromatography (GC) or to enhance ionization for mass spectrometry (MS). youtube.comyoutube.com

Electrophilic Substitutions of Phenolic Hydroxyls (e.g., Acylation, Alkylation, Phosphorylation)

The hydroxyl group of phenols is a potent activating group and directs electrophilic substitutions to the ortho and para positions of the benzene (B151609) ring. byjus.comtestbook.com This high reactivity is due to the oxygen's ability to donate electron density to the aromatic system, stabilizing the intermediate carbocation (arenium ion). byjus.com

Acylation: This reaction introduces an acyl group (R-C=O) to the phenolic oxygen, forming an ester. research-solution.com This transformation is valuable as it can protect the hydroxyl group or introduce new functionalities. libretexts.org

Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. frontiersin.org A green chemistry approach to the O-methylation of phenols uses dimethyl carbonate (DMC) as a less toxic alternative to traditional methylating agents like dimethyl sulfate. frontiersin.org

Phosphorylation: The reaction of phenols with phosphorylating agents leads to the formation of phosphate (B84403) esters. This derivatization is significant in biological studies and for creating molecules with specific electronic properties.

Strategies for Enhancing Analytical Performance (e.g., Silylation for GC, Chargeable Moieties for LC-MS)

Silylation for GC Analysis: Gas chromatography requires analytes to be volatile and thermally stable. youtube.com Phenols, being polar and capable of hydrogen bonding, often exhibit poor chromatographic behavior. youtube.com Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comphenomenex.blog This derivatization reduces the polarity and boiling point of the compound, making it more suitable for GC analysis. youtube.comphenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. research-solution.com

Chargeable Moieties for LC-MS Analysis: In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency and chromatographic retention. researchgate.netresearchgate.net For compounds like phenols and amines, introducing a permanently charged group or a group that is easily ionizable can significantly enhance their detection by electrospray ionization (ESI)-MS. nih.gov For instance, derivatizing agents containing a tertiary amine can be used to tag amine and hydroxyl groups, thereby increasing their proton affinity and signal response in positive-ion ESI. nih.gov Isotope-coded derivatization, where a heavy isotope-labeled reagent is used, can aid in quantification. universiteitleiden.nl

Functional Group Transformations and Modifications of the Phenolic Pyridine (B92270) Scaffold

The 2-Methyl-4-(pyridin-3-yl)phenol molecule possesses both a phenolic and a pyridine component, each with its own characteristic reactivity that can be exploited for further functionalization.

Oxidation of Phenolic Hydroxyl Group

Phenols can be oxidized to form quinones. libretexts.org This transformation can be achieved using various oxidizing agents. libretexts.org The susceptibility of a phenolic compound to oxidation is influenced by the other substituents on the aromatic ring. Electron-donating groups increase the electron density of the ring, making it more prone to oxidation. acs.orgnih.gov The oxidation can proceed through different pathways, including hydroxylation of the ring or cleavage of the aromatic ring to form carboxylic acids. acs.org

Formation of Schiff Bases and Reduced Schiff Bases from Pyridine-Phenol Precursors

The molecular architecture of pyridine-phenol compounds, which incorporates both a hydroxyl group on a phenyl ring and a nitrogen-containing heterocycle, makes them versatile precursors for the synthesis of more complex derivatives. A significant derivatization strategy involves the formation of Schiff bases (also known as imines or azomethines) and their subsequent reduction. frontiersin.orgsemanticscholar.org These reactions leverage the reactivity of carbonyl (aldehyde or ketone) and primary amine functional groups to create a carbon-nitrogen double bond (-C=N-). frontiersin.orgredalyc.org

Schiff base formation is typically a condensation reaction where a primary amine reacts with an aldehyde or ketone, eliminating a molecule of water. frontiersin.orgsemanticscholar.org While this compound does not inherently contain the necessary amine or carbonyl group for this reaction, related pyridine-phenol structures that do possess these functionalities are widely used as precursors. The synthesis generally involves reacting a phenol (B47542) derivative containing a carbonyl group with an amine, or a phenolic amine with a carbonyl compound. nih.govresearchgate.net The reaction can be catalyzed by acids or proceed under various conditions, including microwave irradiation, which can offer excellent yields in shorter timeframes. nih.govresearchgate.net

The resulting Schiff bases are themselves important compounds, often featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which imparts stability. nih.govresearchgate.net These compounds can be further derivatized through the reduction of the imine bond. This transformation converts the C=N double bond into a C-N single bond, yielding a reduced Schiff base, typically a secondary amine. This reduction is commonly achieved using agents like sodium borohydride (B1222165) in a suitable solvent such as methanol (B129727). nih.gov

Detailed findings from various research studies on the synthesis of Schiff bases and their reduced forms from pyridine-phenol precursors are presented in the tables below.

Research Findings on Schiff Base Formation

The synthesis of Schiff bases from precursors containing pyridine and phenol moieties has been explored under various conditions, demonstrating the versatility of this reaction. The following table summarizes key findings from different studies.

Reactant 1 (Phenolic Component)Reactant 2 (Amine/Pyridine Component)SolventConditionsYieldReference
Salicylaldehyde (B1680747)p-ToluidineDMFReflux, 3 hoursNot specified researchgate.net
5-Bromosalicylaldehyde3-(Aminomethyl)pyridineEthanolStirred, 2 hours, room temp.92% researchgate.net
Isovanillin2-AminophenolNoneMicrowave (900 W)97% nih.gov
4-Aminophenol3-PyridinecarbaldehydeAbsolute EthanolReflux, 3 hoursNot specified researchgate.net
3,5-Difluorosalicylaldehyde3,4-DiaminopyridineMethanolReflux, 2 hours78% nih.gov
Salicylaldehyde2-AminopyridineWaterMicrowave, 1 hour82% researchgate.net

Research Findings on Reduced Schiff Base Formation

The secondary amines formed from the reduction of pyridine-phenol Schiff bases are also valuable compounds. The reduction process is typically straightforward and high-yielding.

Schiff Base PrecursorReducing AgentSolventConditionsYieldReference
Imine from Salicylaldehyde and 2-AminopyridineSodium borohydrideAbsolute MethanolNot specified80% nih.gov

Compound Index

Biological Activities and Interactions of 2 Methyl 4 Pyridin 3 Yl Phenol Derivatives in Vitro Studies

Antimicrobial Activity.gsconlinepress.com

The antimicrobial potential of the Schiff base derivative 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol has been evaluated in vitro against a panel of bacteria and yeasts. gsconlinepress.com Studies show that this compound exhibits notable activity, suggesting its potential as a broad-spectrum antimicrobial agent. gsconlinepress.com

Antibacterial Efficacy (e.g., Minimum Inhibitory Concentration (MIC) Method).gsconlinepress.com

The antibacterial effectiveness of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol was determined using the Minimum Inhibitory Concentration (MIC) method. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For this Schiff base derivative, the MIC values against the tested bacterial strains were found to be in the range of 32–128 µg/mL. gsconlinepress.com This indicates a significant level of antibacterial activity.

Table 1: In Vitro Antibacterial Efficacy of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol

Parameter Result
Method Minimum Inhibitory Concentration (MIC)
Tested Organisms Bacteria

Antifungal/Anti-yeast Activity.gsconlinepress.com

In addition to its antibacterial properties, the compound was also assessed for its efficacy against yeasts. The in vitro tests demonstrated potent anti-yeast activity. The MIC values against the tested yeast strains were observed to be between 32–64 µg/mL, highlighting its strong potential as an antifungal agent. gsconlinepress.com

Table 2: In Vitro Antifungal/Anti-yeast Efficacy of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol

Parameter Result
Method Minimum Inhibitory Concentration (MIC)
Tested Organisms Yeasts

DNA Interactions and Binding Mechanisms.gsconlinepress.com

DNA is a primary target for many therapeutic compounds, especially in the context of anticancer and antimicrobial drug development. The interaction between 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol and DNA has been investigated to elucidate its mechanism of action at the molecular level. gsconlinepress.com

DNA Binding Modes (e.g., Intercalation, Electrostatic Binding).gsconlinepress.comresearchgate.net

In vitro studies using UV titration and other spectroscopic methods have revealed how 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol interacts with Calf Thymus DNA (CT-DNA). gsconlinepress.comresearchgate.net The results indicate a dual mode of binding. The compound is capable of intercalating, where the planar aromatic structure inserts itself between the base pairs of the DNA double helix. gsconlinepress.com Evidence for this interaction includes observed changes in the UV-Vis absorption spectrum of the compound upon the addition of CT-DNA, specifically hyperchromism (an increase in absorption intensity) and hypochromism (a decrease in absorption intensity) at different wavelengths. researchgate.net Furthermore, the compound also engages in electrostatic binding with the negatively charged phosphate (B84403) backbone of the DNA. gsconlinepress.com

Table 3: DNA Binding Characteristics of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol

DNA Type Binding Modes Identified Evidence

DNA Cleavage Studies (e.g., Hydrolytic, Oxidative Cleavage).gsconlinepress.com

The ability of a compound to cleave DNA is a significant indicator of its potential as a genotoxic or anticancer agent. The DNA cleavage capacity of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol was examined using pBR322 plasmid DNA in agarose (B213101) gel electrophoresis experiments. gsconlinepress.com The findings demonstrated that the Schiff base is capable of cleaving the plasmid DNA through both hydrolytic and oxidative pathways. gsconlinepress.com This dual-cleavage capability underscores its potent DNA-damaging activity.

Table 4: DNA Cleavage Activity of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol

DNA Substrate Cleavage Mechanism

Anticancer and Antimutagenic Potential (In Vitro Assays).gsconlinepress.com

Stemming from its ability to interact with and damage DNA, the antimutagenic and potential anticancer activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol have been explored. gsconlinepress.com The Ames/Salmonella test, a widely used method to assess a substance's mutagenic potential, was employed to determine the antimutagenic effect of the Schiff base. gsconlinepress.com The results showed that the compound exhibited a dose-dependent antimutagenic effect. gsconlinepress.com It was effective in preventing both frameshift mutations and base pair substitutions. gsconlinepress.com This antimutagenic profile, combined with its DNA binding and cleavage capabilities, suggests that 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol could be a candidate for development as an anticancer agent. gsconlinepress.com

Table 5: In Vitro Antimutagenic Activity of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol

Assay Finding
Ames/Salmonella Test Showed an antimutagenic effect that was dependent on concentration. gsconlinepress.com

Antimutagenic Effects (e.g., Ames/Salmonella Test)

The antimutagenic potential of derivatives of 2-Methyl-4-(pyridin-3-yl)phenol has been evaluated using the Ames test, a widely used method to assess the mutagenic and antimutagenic properties of chemical substances. This test utilizes mutant strains of Salmonella typhimurium that have lost the ability to synthesize a specific amino acid. The antimutagenic effect is determined by the ability of a compound to reduce the mutation rate induced by a known mutagen.

A study on a structurally related Schiff base, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, investigated its antimutagenic activity against the S. typhimurium strains TA98 and TA100. researchgate.net The results, as detailed in the table below, demonstrated a dose-dependent antimutagenic effect.

Concentration of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenolInhibition Ratio (%) on TA98 StrainInhibition Ratio (%) on TA100 Strain
LowData Not AvailableData Not Available
MediumData Not AvailableData Not Available
HighData Not AvailableData Not Available

Data based on a study of a structurally related compound and is for illustrative purposes. Specific inhibition ratios for this compound are not available in the provided search results.

These findings suggest that derivatives of this class of compounds can interfere with the mechanisms of mutagenesis, potentially offering a protective effect against DNA damage. The exact mechanism of this antimutagenic action is a subject for further investigation.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

For instance, studies on other heterocyclic compounds containing a pyridine (B92270) ring have shown significant inhibitory activity against DHFR from both bacterial and vertebrate sources. nih.gov The inhibition of DHFR can lead to the disruption of cellular replication and is a mechanism of action for several anticancer and antimicrobial drugs. The potential for this compound and its derivatives to act as DHFR inhibitors warrants further investigation to determine their specific activity and mechanism of inhibition.

Hemorheological and Antifibrotic Activity (In Vitro Models)

There is currently a lack of specific in vitro studies on the hemorheological and antifibrotic activities of this compound. Hemorheology pertains to the flow properties of blood, and its alteration is a factor in various circulatory disorders. Antifibrotic activity refers to the prevention or reduction of fibrosis, which is the formation of excess fibrous connective tissue in an organ or tissue.

However, research on other pyridine derivatives has shown promise in these areas. For example, certain synthesized pyridine derivatives have been reported to exhibit hemorheological activity in in vitro models of blood hyperviscosity. These compounds have been shown to improve the flow characteristics of blood under laboratory conditions. Furthermore, some pyridine compounds have demonstrated antifibrotic effects in cellular models of fibrosis. These findings in related compounds suggest that the this compound scaffold could be a starting point for the development of new agents with potential applications in cardiovascular and fibrotic diseases, though specific studies are needed to confirm this.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target receptor at the molecular level.

While specific molecular docking and receptor binding studies for this compound are not extensively documented in the available literature, research on similar pyridine-containing molecules has been conducted. These studies often focus on the interaction of the pyridine nitrogen with key residues in the active sites of various enzymes and receptors. For example, molecular docking studies on other pyridine derivatives have explored their binding to targets such as cyclooxygenase (COX) enzymes and various protein kinases. thieme-connect.de

These computational analyses help in elucidating the potential binding modes and affinities of these compounds, providing a rational basis for the design of more potent and selective inhibitors. Future molecular docking and receptor binding assays focusing specifically on this compound and its derivatives would be invaluable in identifying their potential biological targets and mechanisms of action.

Structure Activity Relationship Sar Studies of Pyridine Phenol Scaffolds

Impact of Substituent Modifications on Biological Activity and Physicochemical Properties

The modification of substituents on the pyridine-phenol scaffold is a fundamental strategy in medicinal chemistry to modulate biological activity and fine-tune physicochemical properties. Even minor chemical changes can lead to significant shifts in a compound's efficacy and behavior.

Systematic SAR studies have demonstrated that the nature and position of substituents play a critical role. For instance, in a series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives studied for their anti-cancer properties, the presence of a methyl (CH₃) or chloro (Cl) group in the para-position of the phenyl ring was found to enhance biological activity. researchgate.net Similarly, studies on coumarin (B35378) derivatives revealed that the introduction of electron-withdrawing groups, such as nitro (NO₂) or acetate, tends to increase antifungal activity. mdpi.com In one case, nitration of a hydroxycoumarin precursor increased its activity 128-fold. mdpi.com

A pertinent example related to the pyridine-phenol scaffold is the investigation of the Schiff base analog, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol. gsconlinepress.com In this molecule, the 2-methyl group is replaced by an iminomethyl moiety. This modification imparts significant antimicrobial and antimutagenic properties. The compound demonstrated antimicrobial activity against a range of bacteria and yeasts, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL. gsconlinepress.com Furthermore, it was shown to have a concentration-dependent antimutagenic effect, preventing both base pair exchange and frameshift mutations in S. typhimurium strains TA98 and TA100. gsconlinepress.comresearchgate.net

The "methyl effect" is another important consideration, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic profile. acs.org Methylation can influence metabolic stability by either blocking a site of metabolism or by creating a new site for enzymatic action by cytochrome P450 (CYP) enzymes. acs.org It can also impact chemical stability and the permeability of a compound across biological membranes. acs.org

The following tables summarize SAR findings from various studies on related heterocyclic scaffolds, illustrating the impact of substituent modifications.

Table 1: Effect of Substituents on Antimicrobial Activity of a Pyridine-Phenol Schiff Base Analog

Microorganism Type MIC (µg/mL)
Staphylococcus aureus Gram (+) Bacteria 64
Bacillus subtilis Gram (+) Bacteria 32
Escherichia coli Gram (-) Bacteria 128
Pseudomonas aeruginosa Gram (-) Bacteria 128
Candida albicans Yeast 32
Candida glabrata Yeast 64

Data sourced from a study on 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol. gsconlinepress.com

Table 2: Effect of Halogen Substituents on Aromatase Inhibition

Compound Substituent Aromatase Inhibition IC₅₀ (nM)
11 m-F 39
12 m-F, m'-F 1.3
17 m-Cl 18
18 m-Cl, m'-Cl 0.6

Data sourced from a study on derivatives of a dual aromatase–sulfatase inhibitor. nih.gov

Influence of Molecular Conformation and Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule—its conformation and stereochemistry—is a critical determinant of its biological function. Chiral compounds, which exist as non-superimposable mirror images (enantiomers) or other stereoisomers (diastereomers), often exhibit significantly different biological activities because biological targets like enzymes and receptors are themselves chiral. nih.gov

The interaction between a small molecule and its protein target is often likened to a "lock and key" mechanism, where a specific stereochemistry is required for optimal binding and subsequent biological effect. A change in stereochemistry can lead to a dramatic loss of activity, highlighting the importance of stereoselective synthesis and testing in drug discovery. nih.gov

A compelling illustration of this principle is found in studies of the nature-inspired compound 3-Br-acivicin (3-BA) and its derivatives, which were evaluated for antimalarial activity. nih.govnih.gov Researchers synthesized and tested the natural (5S, αS) isomer along with its three unnatural stereoisomers. The results were stark: only the natural (5S, αS) isomers displayed significant antiplasmodial activity against Plasmodium falciparum. nih.govnih.gov The other isomers were largely inactive, suggesting that the biological machinery, potentially amino acid transporters responsible for uptake or the target enzymes, is highly selective for a specific 3D configuration. nih.govnih.gov

Table 3: Influence of Stereochemistry on Antiplasmodial Activity

Compound Isomer Stereochemistry IC₅₀ vs. P. falciparum D10 (CQ-sensitive) IC₅₀ vs. P. falciparum W2 (CQ-resistant)
2a (5S, αS) - Natural 0.81 µM 0.65 µM
2d (5R, αR) - Enantiomer 7.9 µM 8.2 µM
2b (5S, αR) - Diastereomer > 15 µM (inactive) > 15 µM (inactive)
2c (5R, αS) - Diastereomer > 15 µM (inactive) > 15 µM (inactive)

Data represents the methyl ester derivatives of 3-Br-acivicin. nih.gov

Role of Intramolecular Hydrogen Bonding in Molecular Recognition and Activity

Intramolecular hydrogen bonds (IHBs) are non-covalent interactions that occur within a single molecule. In the 2-Methyl-4-(pyridin-3-yl)phenol scaffold, an IHB can readily form between the hydrogen atom of the phenolic -OH group (the donor) and the nitrogen atom of the pyridine ring (the acceptor). This seemingly simple interaction has profound effects on the molecule's properties and its ability to engage with biological targets. nih.gov

The formation of an IHB has several key consequences:

Conformational Rigidity : An IHB locks the molecule into a more rigid, planar conformation. rsc.org This pre-organization reduces the entropic penalty that must be paid upon binding to a receptor, as the molecule does not need to "freeze" into the correct shape from a multitude of flexible conformations in solution. This can lead to a stronger binding affinity. nih.govnih.gov

Modulation of Physicochemical Properties : By forming an internal bond, the polar phenolic hydrogen and pyridine nitrogen are "masked" from the solvent. This makes the molecule appear less polar to its environment, which can increase its ability to permeate biological membranes (permeability) and enhance its lipophilicity (fat-solubility). nih.gov This effect depends on a subtle balance between the strength of the IHB and the relative energies of the "open" (no IHB) and "closed" (IHB) conformations in different environments. nih.gov

Enhanced Molecular Recognition : The defined shape and electrostatic potential created by the IHB can be crucial for molecular recognition. researchgate.net The rigid structure presents a specific pharmacophore to the target protein, facilitating a precise fit into the binding pocket. The strength of this interaction is significant, as the O-H···N bond between a phenol (B47542) and a pyridine is a strong and well-established hydrogen bond. mdpi.com Studies on various systems, from nitrophthalic acids complexed with pyridine to more complex squaramide arrays, confirm that such hydrogen bonds are pivotal in defining supramolecular structure and promoting intermolecular interactions. nih.govmdpi.com

In essence, the intramolecular hydrogen bond acts as a key design element, influencing the molecule's shape, its ability to cross membranes, and how it presents itself to a biological target for recognition and binding. nih.gov

Role in Medicinal Chemistry and Organic Synthesis

Building Blocks for Pharmaceutical Agents and Complex Organic Molecules

The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of a larger, more complex compound. chemscene.com 2-Methyl-4-(pyridin-3-yl)phenol serves as such a foundational unit in the development of new pharmaceutical agents and other intricate organic molecules. chemscene.comsigmaaldrich.com

The pyridine (B92270) and phenol (B47542) moieties are common pharmacophores found in numerous biologically active compounds. The pyridine ring is a key component in many drugs due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets. acs.org Similarly, the phenolic group can act as a hydrogen bond donor and acceptor, and its presence is crucial for the activity of many natural and synthetic compounds.

For instance, the development of kinase inhibitors, a major class of cancer therapeutics, often involves scaffolds that can be derived from substituted phenols and pyridines. acs.org Research into inhibitors for receptor tyrosine kinases like TAM and MET has utilized aminophenol-type structures to create complex molecules with specific inhibitory activities. acs.org While not directly using this compound, these studies highlight the importance of the pyridinyl-phenol framework in medicinal chemistry. The synthesis of potent mGlu5 receptor antagonists, used in models of anxiety, has also been achieved starting from related pyridine derivatives, demonstrating the utility of this class of compounds in drug discovery. researchgate.net The availability of this compound as a research chemical facilitates its use as a starting point for the synthesis of novel compounds with potential therapeutic applications. sigmaaldrich.combiosynth.com

Intermediate Compounds in Synthetic Routes

An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. This compound can function as a key intermediate in multi-step synthetic sequences.

The phenol group can undergo O-methylation to form an aryl methyl ether, a common transformation in organic synthesis. frontiersin.org This reaction can protect the hydroxyl group or modify the electronic properties of the molecule for subsequent reactions. frontiersin.org The phenol can also be activated for various coupling reactions. For example, Suzuki coupling reactions are frequently used to form carbon-carbon bonds, and a phenol can be converted into a triflate, which is an excellent leaving group for such cross-coupling reactions.

The pyridine ring can also be modified. For example, the nitrogen atom can be oxidized to a pyridine N-oxide, which can then undergo rearrangements to introduce substituents at different positions on the pyridine ring. acs.org Furthermore, the entire this compound unit can be assembled through synthetic strategies like the Suzuki coupling, where a boronic acid derivative of one ring system is coupled with a halide of the other. High-purity pyridine-phenolic compounds are often synthesized using such coupling methods followed by demethylation. arkat-usa.org One-pot reactions, such as the Knoevenagel-aza-annulation, have been developed for the synthesis of complex fused systems like pyridonoporphyrins, showcasing the utility of phenol and pyridine derivatives as reactive intermediates. acs.org

Ligands in Coordination Chemistry

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The ability of this compound to act as a ligand is one of its most significant properties. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated phenol group can coordinate to a metal ion, forming a stable chelate ring. This type of N,O-bidentate chelation is a common feature in coordination chemistry. arkat-usa.org

Pyridine-phenolate ligands are known to form stable complexes with a wide variety of metals, including copper, nickel, iridium, and rhodium. acs.orgcapes.gov.br These complexes have applications in various fields, including catalysis and materials science. For example, titanium complexes with pyridine-phenolate ligands have been shown to be highly active catalysts for olefin polymerization. acs.org Iridium(III) complexes containing substituted phenol and pyridine ligands are of great interest for their potential use in organic light-emitting diodes (OLEDs) and as phosphorescence sensors.

The specific structure of the ligand, including the position of the substituents, can influence the properties of the resulting metal complex. For instance, Schiff base ligands derived from the condensation of a salicylaldehyde (B1680747) (a hydroxy-substituted benzaldehyde) and an aminopyridine create polydentate ligands that can form well-defined metal complexes. researchgate.net The crystal structure of related 2-[(Pyridin-3-yl-amino)-meth-yl]phenol compounds reveals how the molecules arrange themselves through hydrogen bonding, which is a key factor in the formation of larger supramolecular structures. nih.gov The coordination chemistry of pyridine-phenol ligands is a rich area of research, with new complexes continually being synthesized and characterized for their unique structural and electronic properties. capes.gov.br

Future Research Perspectives for 2 Methyl 4 Pyridin 3 Yl Phenol

Exploration of Novel and Greener Synthetic Pathways

The development of environmentally benign and economically viable synthetic routes for 2-Methyl-4-(pyridin-3-yl)phenol is a key area of future research. Current synthetic strategies often rely on traditional cross-coupling reactions, which can involve harsh conditions and the use of expensive catalysts. To address these limitations, researchers are expected to focus on novel methodologies that align with the principles of green chemistry.

Advanced Spectroscopic and Structural Investigations for Fine-Tuned Characterization

A comprehensive understanding of the structure-property relationships of this compound necessitates detailed spectroscopic and structural characterization. While standard techniques provide basic information, advanced methods can offer deeper insights into the molecule's conformation, electronic structure, and intermolecular interactions.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, will be instrumental in unambiguously assigning all proton and carbon signals. In the solid state, techniques like X-ray crystallography are invaluable for determining the precise three-dimensional arrangement of atoms and the nature of crystal packing. nih.govnih.gov Spectroscopic methods such as UV-Vis spectroscopy can be employed to study the interaction of the compound with biological macromolecules like DNA, providing insights into its potential mechanisms of action. researchgate.net These advanced characterization techniques will provide a more complete picture of the molecule's physical and chemical properties.

Refined Computational Studies for Predictive Modeling of Properties and Interactions

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Future computational studies on this compound will likely employ sophisticated methods to provide a deeper understanding of its structure, reactivity, and biological interactions.

Density functional theory (DFT) calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure. Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov This information is crucial for the rational design of new compounds with enhanced biological activity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment over time.

Broadening the Scope of In Vitro Biological Screening and Mechanistic Elucidation

Preliminary studies have suggested that compounds with a similar scaffold to this compound possess a range of biological activities. gsconlinepress.comresearchgate.net Future research will focus on a broader and more systematic in vitro screening of this compound and its derivatives to identify new therapeutic applications.

A comprehensive screening approach would involve testing the compound against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria, and fungi. nih.gov Once a promising biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action. For instance, if a compound shows anticancer activity, researchers would investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways. mdpi.com Understanding the molecular basis of the compound's biological effects is essential for its further development as a potential therapeutic agent.

Rational Design and Synthesis of Derivatives with Targeted Biological Activity

The insights gained from advanced characterization, computational modeling, and biological screening will pave the way for the rational design and synthesis of novel derivatives of this compound with improved potency and selectivity. nih.gov By systematically modifying the structure of the parent compound and evaluating the effects on its biological activity, researchers can establish structure-activity relationships (SAR).

Q & A

Basic: What are the established synthetic routes for 2-Methyl-4-(pyridin-3-yl)phenol, and how is purity validated?

Methodological Answer:
The synthesis typically involves coupling pyridine derivatives with substituted phenols. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine reacts with a brominated phenolic precursor under palladium catalysis . Post-synthesis, purity is validated via:

  • HPLC (e.g., using C18 columns with UV detection at 254 nm for phenolic absorbance) .
  • 1H-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for pyridinyl and phenolic groups) .
  • Mass Spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C12H11NO).

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:
Due to limited toxicity data (acute/chronic effects unknown), adhere to:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Emergency Protocols : Immediate medical consultation if exposed, as systemic effects are uncharacterized .

Advanced: How does the electronic environment of the pyridinyl group influence the compound’s spectroscopic properties?

Methodological Answer:
The pyridinyl nitrogen creates an electron-deficient aromatic system, affecting:

  • UV-Vis Spectra : Enhanced absorption at ~270–300 nm due to π→π* transitions in the conjugated pyridine-phenol system .
  • NMR Chemical Shifts : Deshielding of adjacent phenolic protons (e.g., para to pyridinyl) by ~0.3–0.5 ppm compared to unsubstituted phenol .
  • X-ray Crystallography : Distorted dihedral angles (e.g., 15–30°) between pyridinyl and phenolic rings, influencing intermolecular interactions .

Advanced: What strategies resolve contradictions in reported antimicrobial activity data for structurally similar phenolic derivatives?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., agar diffusion vs. broth microdilution) and control strains (e.g., E. coli ATCC 25922) .
  • Structural Confounders : Compare substituent effects (e.g., methyl vs. chloro groups at the 2-position) using structure-activity relationship (SAR) models .
  • Solubility Factors : Use co-solvents (e.g., DMSO ≤1%) to ensure consistent bioavailability in biological assays .

Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic attack sites (e.g., para to hydroxyl group, with Fukui indices >0.1) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (phenolic oxygen) as nucleophilic centers .
  • Reaction Simulation : Use Gaussian or ORCA to model transition states for nitration or halogenation, predicting regioselectivity .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C-O ~1.36 Å in phenolic group) .
  • FT-IR Spectroscopy : Identify O-H stretch (~3200 cm⁻¹) and C-N stretch (~1220 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can NMR data differentiate between positional isomers of methyl-substituted pyridinylphenols?

Methodological Answer:

  • NOESY Experiments : Detect spatial proximity between methyl protons and pyridinyl/phenolic protons to assign regiochemistry .
  • 13C NMR : Chemical shifts of methyl-bearing carbons vary by position (e.g., 2-methyl: δ ~20 ppm; 4-methyl: δ ~25 ppm) .
  • 2D HSQC : Correlate 1H and 13C signals to map substituent positions unambiguously .

Advanced: What mechanistic insights explain the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • Chelation Sites : Phenolic O-H and pyridinyl N act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²+, Fe³+) .
  • Stability Studies : Use UV-Vis titration (e.g., absorbance shifts at 400–500 nm upon metal binding) to determine logK values .
  • Magnetic Susceptibility : Assess spin states in metal complexes via SQUID magnetometry .

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